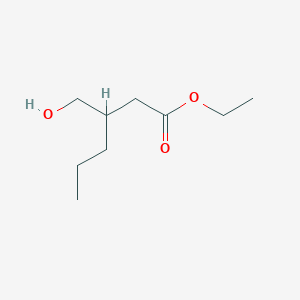

Ethyl 3-(hydroxymethyl)hexanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(hydroxymethyl)hexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-3-5-8(7-10)6-9(11)12-4-2/h8,10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYZNWKIOIKHPEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)OCC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 3 Hydroxymethyl Hexanoate

Conventional Chemical Synthesis Routes

Conventional methods provide foundational pathways to the molecular skeleton of Ethyl 3-(hydroxymethyl)hexanoate. These routes typically involve well-established reactions such as esterification, the reduction of carbonyl precursors, and transformations following carbon-carbon bond formation.

Esterification Approaches

The most direct method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 3-(hydroxymethyl)hexanoic acid. This acid precursor can be synthesized through the hydrolysis of its lactone form, 4-propyldihydrofuran-2(3H)-one. The ring-opening of the lactone yields the racemic acid, which can then be subjected to standard esterification conditions, such as Fischer esterification with ethanol (B145695) in the presence of a strong acid catalyst (e.g., sulfuric acid), to produce the target ester.

Reduction Reactions from Carbonyl Precursors

An alternative strategy involves the construction of a precursor molecule containing a carbonyl group at the appropriate position, which is then reduced to the primary alcohol. One such synthetic route begins with the condensation of butyraldehyde and 3-ethoxy-3-oxopropanoic acid. nih.gov The resulting adduct undergoes a Michael addition with nitromethane to form ethyl 3-(nitromethyl)hexanoate. nih.gov Subsequent acid hydrolysis via the Nef reaction converts the nitromethyl group into a formyl group (an aldehyde). This aldehyde can be protected as a more stable acetal, such as ethyl 3-(dimethoxymethyl)hexanoate, for purification or further steps. nih.gov The final key transformation is the deprotection of the acetal followed by the selective reduction of the formyl group to the hydroxymethyl group using a suitable reducing agent like sodium borohydride (B1222165), yielding this compound.

| Step | Starting Materials | Key Reagents | Intermediate Product |

| 1 | Butyraldehyde, 3-ethoxy-3-oxopropanoic acid | DMAP | Adduct |

| 2 | Adduct from Step 1 | Nitromethane | Ethyl 3-(nitromethyl)hexanoate |

| 3 | Ethyl 3-(nitromethyl)hexanoate | Acid (Nef Reaction) | Ethyl 3-formylhexanoate |

| 4 | Ethyl 3-formylhexanoate | Methanol (B129727), Acid Catalyst | Ethyl 3-(dimethoxymethyl)hexanoate |

| 5 | Ethyl 3-(dimethoxymethyl)hexanoate | 1. Deprotection (Acid) 2. Sodium Borohydride | This compound |

Aldol (B89426) Condensation and Subsequent Transformations

The carbon framework of this compound can be assembled using an Aldol-type condensation reaction. The synthesis reported by Mankind Pharma Ltd. initiates with the condensation of butyraldehyde (an aldehyde) with 3-ethoxy-3-oxopropanoic acid (a dicarbonyl compound) in the presence of a base like DMAP. nih.gov This reaction forms a new carbon-carbon bond. This initial step is followed by a sequence of transformations, including a Michael addition, to build the full hexanoate (B1226103) backbone before the functional group manipulations described in the previous section are carried out to install the hydroxymethyl group. nih.gov

Asymmetric Synthesis Strategies

Asymmetric synthesis is crucial for accessing specific enantiomers of chiral molecules like this compound. The chirality in this molecule resides at the C3 position, and strategies are focused on controlling the stereochemistry at this center.

Chiral Auxiliary-Mediated Asymmetric Reactions (e.g., Asymmetric Halolactonization)

While direct asymmetric synthesis using chiral auxiliaries is a powerful tool, a prominent method for obtaining enantiomerically pure (R)-3-(hydroxymethyl)hexanoic acid, the precursor to the chiral ester, involves classical resolution. In this approach, the racemic 3-(hydroxymethyl)hexanoic acid is treated with a chiral resolving agent. Specifically, (1R,2S)-2-amino-1,2-diphenylethanol has been used to selectively precipitate one diastereomeric salt. nih.gov After separation of the salt, neutralization with a strong acid liberates the enantiopure (R)-3-(hydroxymethyl)hexanoic acid. nih.gov This acid can then be esterified to produce enantiomerically pure (R)-Ethyl 3-(hydroxymethyl)hexanoate. This method uses the chiral molecule to separate enantiomers rather than to direct the formation of a new stereocenter.

| Method | Description | Key Reagent | Outcome |

| Classical Resolution | Separation of a racemic mixture of 3-(hydroxymethyl)hexanoic acid. | (1R,2S)-2-amino-1,2-diphenylethanol | Formation of a diastereomeric salt, allowing for the isolation of (R)-3-(hydroxymethyl)hexanoic acid after neutralization. nih.gov |

Stereoselective Reduction Pathways

Stereoselective reduction of a prochiral ketone is a common and effective strategy for establishing a chiral alcohol center. In the context of this compound, this would theoretically involve the asymmetric reduction of a precursor such as ethyl 3-formyl- or 3-keto-hexanoate derivative. However, the reviewed scientific literature for the synthesis of this specific compound and its acid precursor primarily focuses on building the chiral center through resolution or from chiral pool starting materials rather than through the stereoselective reduction of a carbonyl group. nih.gov Therefore, specific established protocols for this particular pathway are not prominently documented.

Asymmetric Alkylation and Related Stereocontrolled Processes

Asymmetric alkylation represents a powerful strategy in organic synthesis for the construction of stereogenic centers with a high degree of enantiomeric purity. In the context of synthesizing this compound, this methodology could be employed to establish the chiral center at the C3 position of the hexanoate backbone. While specific literature detailing the asymmetric alkylation for this exact molecule is not prevalent, the principles can be derived from established methods like the iridium-catalyzed asymmetric allylic alkylation of malonates. organic-chemistry.org

This type of process generally involves a prochiral nucleophile, such as a malonate derivative, and an electrophile, catalyzed by a chiral metal complex. Optimization studies for similar reactions have identified specific combinations of metal catalysts, chiral ligands, bases, and additives to achieve high yields and enantioselectivity. For instance, reactions using an iridium catalyst with a specific chiral ligand, in the presence of a base like sodium hexamethyldisilazide (NaHMDS) and a Lewis acid such as zinc iodide (ZnI₂), have proven effective in creating all-carbon quaternary centers at ambient temperatures. organic-chemistry.org A potential synthetic route toward this compound using this approach would involve the alkylation of a suitable nucleophile, followed by subsequent chemical transformations to elaborate the side chain and introduce the hydroxymethyl and ethyl ester functionalities. The key advantage of this method is the ability to control the three-dimensional arrangement of the atoms early in the synthetic sequence, which is crucial for producing a single enantiomer of the target molecule.

Biocatalytic Synthesis Approaches

Biocatalysis has emerged as a sustainable and efficient alternative to traditional chemical catalysis for producing industrially relevant molecules. dtu.dk The use of enzymes offers high selectivity, mild reaction conditions, and a reduced environmental footprint. For the synthesis of this compound, several biocatalytic strategies, including enzymatic esterification and stereoselective bioreductions, are highly applicable.

Enzymatic esterification is a direct and widely used method for producing esters by reacting a carboxylic acid with an alcohol. The synthesis of this compound can be achieved by the esterification of 3-(hydroxymethyl)hexanoic acid with ethanol, catalyzed by a lipase (B570770) enzyme. Lipases (EC 3.1.1.3) are highly efficient biocatalysts for this transformation, capable of operating under mild conditions, often in solvent-free systems to enhance process sustainability. researchgate.netresearchgate.net

The reaction mechanism involves the activation of the carboxylic acid at the serine hydroxyl group in the lipase's active site, forming an acyl-enzyme intermediate. nih.gov This intermediate then reacts with the alcohol (ethanol) to release the final ester product, this compound, and regenerate the enzyme. Lipases such as those from Candida rugosa are known to effectively catalyze esterification reactions. scitepress.org Shifting the reaction equilibrium towards the product side is often achieved by using an excess of one of the substrates, typically the alcohol. scitepress.org This biocatalytic approach avoids the harsh conditions and side reactions associated with chemical catalysis.

Stereoselective bioreduction is a key biocatalytic method for producing chiral alcohols from prochiral ketones or aldehydes. To synthesize an enantiomerically pure form of this compound, the bioreduction of a precursor like Ethyl 3-formylhexanoate is a viable strategy. In this process, a biocatalyst, such as whole cells of yeast (Saccharomyces cerevisiae) or an isolated oxidoreductase enzyme, delivers a hydride to the carbonyl group of the aldehyde.

The enzyme's chiral active site directs the hydride attack to one of the two faces of the carbonyl, resulting in the formation of the primary alcohol with high stereoselectivity. This method is advantageous as it can produce optically active products that are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals. The use of enzymes like lipases from various sources, including Thermomyces lanuginosus (TLL) and Rhizomucor miehie (RML), has been explored for their catalytic activities on different ester substrates, demonstrating the versatility of biocatalysts in organic synthesis. researchgate.net

The efficiency of biocatalytic processes is highly dependent on reaction conditions. Optimizing parameters such as temperature, enzyme loading, and the molar ratio of substrates is crucial for maximizing product conversion and reaction rate.

Temperature: Enzyme activity generally increases with temperature up to an optimum point, beyond which thermal denaturation leads to a rapid loss of activity. For many lipase-catalyzed esterifications, the optimal temperature is often found to be between 40°C and 70°C. researchgate.netnih.govresearchgate.net

Enzyme Loading: Increasing the concentration of the enzyme typically increases the reaction rate, as more active sites are available. However, beyond a certain point, the rate may plateau due to substrate limitation or mass transfer issues. nih.gov Studies have shown that an optimal enzyme loading can lead to maximum conversion, after which a further increase may not be cost-effective. researchgate.net

Substrate Molar Ratio: The ratio of alcohol to acid can significantly influence the reaction equilibrium. According to Le Chatelier's principle, using an excess of the alcohol (ethanol) can shift the equilibrium towards the formation of the ester product. However, a very high excess of alcohol can sometimes lead to enzyme inhibition. researchgate.net The optimal molar ratio is determined experimentally to achieve the highest possible conversion.

The following table illustrates typical findings from optimization studies for enzymatic esterification of fatty acids, which are analogous to the synthesis of this compound.

| Parameter | Investigated Range | Optimal Value | Effect on Conversion |

| Temperature | 30 - 60 °C | ~50 °C | Conversion increases up to the optimum, then decreases due to enzyme denaturation. researchgate.net |

| Enzyme Loading | 1% - 3% (w/w) | ~2% | Higher loading increases the initial rate, but conversion may plateau. researchgate.net |

| Molar Ratio (Alcohol:Acid) | 1:1 - 4:1 | ~3:1 | An excess of alcohol shifts equilibrium to favor product formation, but high excess can cause inhibition. researchgate.net |

This is an interactive data table based on representative data for analogous enzymatic esterification processes.

Chemical Reactivity and Derivatization Studies of Ethyl 3 Hydroxymethyl Hexanoate

Transformations of the Hydroxymethyl Group

The primary hydroxyl group in Ethyl 3-(hydroxymethyl)hexanoate is a key site for chemical modification, allowing for oxidation to aldehydes or carboxylic acids, as well as nucleophilic substitution reactions.

Oxidation Reactions

The oxidation of the primary hydroxymethyl group can yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

To Aldehydes:

Selective oxidation to the aldehyde, yielding Ethyl 3-formylhexanoate, requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as Pyridinium Chlorochromate (PCC) are commonly employed for this type of transformation.

To Carboxylic Acids:

Stronger oxidizing agents can convert the primary alcohol directly to a carboxylic acid. This would result in the formation of 3-(ethoxycarbonyl)hexanoic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).

Table 1: Representative Oxidation Reactions of Primary Alcohols

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| Primary Alcohol | Pyridinium Chlorochromate (PCC) | Aldehyde | orgsyn.org |

| Primary Alcohol | Potassium Permanganate (KMnO₄) | Carboxylic Acid | orgsyn.org |

Nucleophilic Substitution Reactions

The hydroxyl group of this compound can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution. This allows for the introduction of a wide range of functional groups.

For instance, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) would convert the hydroxyl group to a tosylate. This tosylate derivative is an excellent substrate for Sₙ2 reactions with various nucleophiles. For example, reaction with sodium azide (B81097) (NaN₃) would yield Ethyl 3-(azidomethyl)hexanoate, while reaction with sodium cyanide (NaCN) would produce Ethyl 3-(cyanomethyl)hexanoate.

Conversion to an alkyl halide can be achieved using reagents like thionyl chloride (SOCl₂) for chlorides or phosphorus tribromide (PBr₃) for bromides. These alkyl halides are also versatile intermediates for further nucleophilic substitutions.

Table 2: Examples of Nucleophilic Substitution on Primary Alcohols

| Starting Alcohol Derivative | Nucleophile | Product |

|---|---|---|

| Alkyl Tosylate | Sodium Azide (NaN₃) | Alkyl Azide |

| Alkyl Tosylate | Sodium Cyanide (NaCN) | Alkyl Cyanide |

| Alkyl Bromide | Sodium Hydroxide (NaOH) | Alcohol |

Transformations of the Ester Moiety

The ester group in this compound can also undergo various transformations, with reduction being a key reaction.

Reduction Reactions of the Ester Group

The reduction of the ester moiety in this compound would lead to the formation of a diol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction would reduce the ester to a primary alcohol, resulting in the formation of 2-propylpentane-1,3-diol. It is important to note that LiAlH₄ will also reduce the hydroxymethyl group if it is first oxidized to an aldehyde or carboxylic acid. Therefore, protection of the hydroxyl group may be necessary if only the ester group is to be reduced.

Table 3: Common Reducing Agents for Esters

| Reducing Agent | Reactivity with Esters | Product | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | High | Primary Alcohol | organic-chemistry.org |

| Sodium Borohydride (B1222165) (NaBH₄) | Low/No | No Reaction | organic-chemistry.org |

Derivatization for Enhanced Analytical Performance and Characterization

Chemical derivatization is a crucial technique to improve the analytical detection and characterization of molecules that may lack features amenable to certain analytical methods.

Strategies for Spectroscopic Detection (e.g., introducing chromophores, fluorophores)

For compounds like this compound, which lack strong chromophores or fluorophores, derivatization can significantly enhance their detection by UV-Vis or fluorescence spectroscopy. This is particularly useful in chromatographic methods like HPLC.

The primary hydroxyl group is a convenient handle for introducing a chromophore or fluorophore. Reagents containing aromatic systems or other conjugated π-systems can be attached to the hydroxyl group. For example, reaction with a chromophoric acyl chloride, such as benzoyl chloride or p-nitrobenzoyl chloride, in the presence of a base, would form a corresponding ester derivative with strong UV absorbance.

For fluorescence detection, which often offers higher sensitivity, the hydroxyl group can be reacted with a fluorogenic reagent. Examples of such reagents include dansyl chloride and fluorescent isocyanates. These reagents react with the hydroxyl group to form highly fluorescent derivatives, allowing for trace-level detection.

Table 4: Derivatization Reagents for Enhanced Spectroscopic Detection of Alcohols

| Derivatizing Reagent | Functional Group Targeted | Detection Method |

|---|---|---|

| Benzoyl Chloride | Hydroxyl | UV-Vis |

| p-Nitrobenzoyl Chloride | Hydroxyl | UV-Vis |

| Dansyl Chloride | Hydroxyl | Fluorescence |

| Fluorescent Isocyanates | Hydroxyl | Fluorescence |

Strategies for Chromatographic Detection and Ionization Enhancement

The analysis of moderately polar compounds like this compound by gas chromatography (GC) can be challenging due to the presence of a primary hydroxyl group. This functional group can lead to poor peak shape, low sensitivity, and potential thermal degradation in the GC inlet or column. sigmaaldrich.comresearchgate.net To overcome these issues, chemical derivatization is a common and effective strategy employed prior to chromatographic analysis. weber.hujfda-online.com The primary goals of derivatization in this context are to increase the analyte's volatility and thermal stability by capping the active hydrogen of the hydroxyl group. sigmaaldrich.comweber.huresearchgate.net Furthermore, derivatization can introduce specific chemical moieties that enhance ionization efficiency in mass spectrometry (MS), leading to improved sensitivity and more structurally informative mass spectra. researchgate.netresearchgate.net

For GC-MS analysis, the most prevalent derivatization techniques for hydroxyl groups are silylation and acylation. weber.huresearchgate.net

Silylation: This process replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), are highly effective for this transformation. sigmaaldrich.com The resulting TMS ether of this compound is significantly more volatile and thermally stable, leading to improved chromatographic peak shape and reproducibility. The reactivity for silylation generally follows the order: primary alcohol > secondary alcohol > tertiary alcohol, making the primary hydroxyl group in the target molecule readily derivatizable. sigmaaldrich.com

Acylation: This strategy involves reacting the hydroxyl group with an acylating agent, such as an acid anhydride (B1165640) or an acyl chloride, to form an ester. weber.huresearchgate.net Using fluorinated anhydrides, like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA), is particularly advantageous for GC-MS analysis. jfda-online.com The resulting fluoroacyl esters are not only volatile but also highly electronegative, which significantly enhances their detectability, especially when using negative chemical ionization (NCI-MS). jfda-online.com Another common reagent is ethyl chloroformate (ECF), which reacts with hydroxyl groups to form stable derivatives suitable for GC analysis. researchgate.net

For Liquid Chromatography-Mass Spectrometry (LC-MS), while derivatization is less frequently required than for GC, it can be employed to improve ionization efficiency, particularly in electrospray ionization (ESI). By introducing a permanently charged group or a group that is easily ionizable, the response of the analyte in the MS detector can be substantially increased.

The selection of a derivatization strategy depends on the analytical requirements, the complexity of the sample matrix, and the desired sensitivity.

Table 1: Common Derivatization Reagents for Enhancing Chromatographic Analysis of this compound

| Derivatization Reagent | Abbreviation | Target Functional Group | Chemical Transformation | Analytical Improvement |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyl (-OH) | Forms a Trimethylsilyl (TMS) ether | Increased volatility and thermal stability for GC; Improved peak shape. sigmaaldrich.com |

| Trifluoroacetic Anhydride | TFAA | Hydroxyl (-OH) | Forms a Trifluoroacetyl ester | Increased volatility for GC; Enhanced detection by Electron Capture Detector (ECD) and NCI-MS. jfda-online.com |

| Pentafluoropropionic Anhydride | PFPA | Hydroxyl (-OH) | Forms a Pentafluoropropionyl ester | Similar to TFAA, provides highly electronegative derivative for enhanced sensitivity. jfda-online.com |

| Ethyl Chloroformate | ECF | Hydroxyl (-OH) | Forms an Ethoxycarbonyl derivative | Creates a stable derivative suitable for GC-Fid and GC-MS analysis. researchgate.net |

Stable Isotope Labelling Techniques

Quantitative analysis of organic compounds in complex matrices by mass spectrometry often relies on the use of stable isotope-labeled internal standards. medchemexpress.com This technique is considered the gold standard for accuracy and precision because the internal standard, being a heavier version of the analyte, exhibits nearly identical chemical and physical properties. medchemexpress.com It co-elutes with the unlabeled analyte during chromatography and experiences similar ionization and fragmentation behavior in the mass spectrometer, effectively correcting for matrix effects and variations during sample preparation and analysis.

For this compound, a suitable internal standard would be a version of the molecule enriched with stable isotopes such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). medchemexpress.com Deuterium labeling is a common approach where one or more hydrogen atoms at non-exchangeable positions are replaced by deuterium atoms. medchemexpress.com The synthesis of such a labeled compound would involve using deuterated reagents at an appropriate step in the synthetic pathway.

For instance, a deuterated analog could be synthesized with deuterium atoms on the ethyl group of the ester moiety (e.g., Ethyl-d₅-3-(hydroxymethyl)hexanoate). During MS analysis, the molecular ion and key fragments of this internal standard will appear at a higher mass-to-charge ratio (m/z) than the native analyte, allowing for their simultaneous but distinct detection. The ratio of the peak area of the native analyte to that of the known concentration of the stable isotope-labeled standard enables precise quantification.

Table 2: Example of a Stable Isotope Labeled Analog of this compound

| Compound | Structure | Molecular Formula | Monoisotopic Mass (Da) | Mass Difference (Δm/z) |

| This compound | CCCC(CO)CC(OCC)=O | C₉H₁₈O₃ | 174.1256 | N/A |

| Ethyl-d₅ 3-(hydroxymethyl)hexanoate | CCCC(CO)CC(OCD₂CD₃)=O | C₉H₁₃D₅O₃ | 179.1569 | +5 |

Mechanistic Investigations in Ethyl 3 Hydroxymethyl Hexanoate Chemistry

Reaction Mechanism Elucidation in Synthetic Pathways

The synthesis of β-hydroxy esters like Ethyl 3-(hydroxymethyl)hexanoate is often achieved through classic organic reactions, with the Reformatsky reaction being a primary example. nrochemistry.comvedantu.com The mechanism of this reaction provides a clear pathway to the target molecule and has been extensively studied. wikipedia.orgadichemistry.com

The process begins with the formation of an organozinc reagent, often called a Reformatsky enolate. wikipedia.orgadichemistry.com This involves the oxidative addition of metallic zinc into the carbon-halogen bond of an α-halo ester, such as ethyl bromoacetate (B1195939). nrochemistry.comwikipedia.org The zinc metal inserts itself into the carbon-halogen bond, creating an organozinc compound. vedantu.com This Reformatsky enolate is less reactive than corresponding lithium enolates or Grignard reagents, which prevents undesired side reactions like self-condensation or addition to the ester group. wikipedia.orgadichemistry.com

The key steps in the Reformatsky reaction mechanism for synthesizing a β-hydroxy ester are as follows:

Oxidative Addition : Activated zinc dust reacts with an α-halo ester (e.g., ethyl bromoacetate) to form the organozinc reagent. This intermediate can exist as a dimer in the solid state. nrochemistry.comwikipedia.org

Coordination and Transition State Formation : The carbonyl oxygen of an aldehyde or ketone (in this case, butanal) coordinates with the zinc atom of the enolate. This leads to the formation of a six-membered chair-like transition state. nrochemistry.comwikipedia.org

Carbon-Carbon Bond Formation : A rearrangement occurs within this transition state, where a new carbon-carbon bond is formed between the α-carbon of the ester and the carbonyl carbon of the aldehyde. wikipedia.org

Acidic Workup : The final step involves an acidic workup, which protonates the resulting zinc alkoxide to yield the final β-hydroxy ester, this compound, and removes the zinc salts. nrochemistry.comwikipedia.org

The general applicability of the Reformatsky reaction is wide, as it can be used with a variety of aldehydes and ketones and is suitable for both intermolecular and intramolecular reactions. nrochemistry.comwikipedia.org

Stereocontrol Mechanism Studies in Asymmetric Synthesis

Achieving stereocontrol in the synthesis of this compound is crucial for applications where a specific enantiomer is required. Asymmetric hydrogenation and enzymatic resolutions are primary methods for establishing this control.

Asymmetric hydrogenation of β-ketoesters is a powerful technique for producing enantiomerically enriched β-hydroxy esters. nih.govresearchgate.net This method typically employs a chiral catalyst, often a complex of a transition metal like iridium or ruthenium with a chiral ligand. nih.govrsc.org The mechanism relies on the formation of a chiral catalyst-substrate complex that dictates the facial selectivity of hydrogen addition to the ketone.

The origin of the high enantioselectivity is often explained by steric and electronic interactions within the transition state. For instance, DFT calculations have revealed that attractive C–H/π interactions and stereo-repulsion between the substrate and the chiral ligand in the favored transition state are responsible for the observed selectivity. nih.gov The choice of metal, ligand, and reaction conditions can be fine-tuned to achieve high yields and enantiomeric excess (ee). nih.gov

The following table summarizes representative results for the asymmetric hydrogenation of related substrates, demonstrating the high levels of stereocontrol achievable.

| Catalyst/Ligand | Substrate Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Ir-(R)-SpiroPAP | Exocyclic γ,δ-unsaturated β-ketoester | >99:1 (cis) | 99% | nih.gov |

| Rhodium-bis-sulfoxide | 4-Chromone | N/A | High | nih.gov |

| Quinidine-derived thiourea | 2-Aryl-2,3-dihydro-4-quinolone | N/A | Excellent | nih.gov |

| Iridium Complex | Pyrazolo[1,5-a]pyrimidine | N/A | up to 99% | dicp.ac.cn |

Enzyme Kinetics and Inhibition Mechanisms in Biocatalysis

Biocatalysis, particularly using lipases, offers a green and highly selective method for the synthesis and resolution of chiral esters like this compound. nih.govmdpi.com Lipase-catalyzed reactions can be performed via hydrolysis of the ester or through esterification/transesterification. nih.gov The kinetic resolution process relies on the enzyme's ability to selectively catalyze the reaction of one enantiomer at a much higher rate than the other. mdpi.com

The kinetics of lipase-catalyzed esterification often follow a Ping-Pong Bi-Bi mechanism. researchgate.net In this model, the lipase (B570770) first reacts with one substrate (e.g., the acid) to form an acyl-enzyme intermediate, releasing the first product (water). This intermediate then reacts with the second substrate (the alcohol) to form the final ester product and regenerate the free enzyme. nih.gov

Several factors influence the kinetics and efficiency of the enzymatic reaction:

Temperature : The reaction rate generally increases with temperature up to an optimum point, beyond which the enzyme begins to denature and lose activity. researchgate.netresearchgate.net

pH : The pH of the reaction medium is critical as it affects the ionization state of the enzyme's active site residues. Most lipases have an optimal pH range for activity. researchgate.net

Water Content : In non-aqueous media, a small amount of water is essential for maintaining the enzyme's active conformation, but excess water can promote the reverse hydrolysis reaction. researchgate.net

Studies on the enzymatic synthesis of ethyl hexanoate (B1226103) have shown that the reaction can be non-spontaneous and endothermic, as indicated by thermodynamic parameters. researchgate.net

The table below shows kinetic parameters for a lipase-catalyzed esterification, illustrating the data used to understand the reaction mechanism.

| Kinetic Model | Vmax (M/min/g-enzyme) | Km (Ethanol) (M) | Km (Hexanoic Acid) (M) | Reference |

| Ping Pong Bi-Bi | Value | Value | Value | researchgate.net |

Note: Specific values for Vmax and Km are highly dependent on the specific enzyme and reaction conditions and are represented here as placeholders.

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry, particularly using Density Functional Theory (DFT), provides powerful tools for elucidating the intricate details of reaction mechanisms at a molecular level. smu.eduresearchgate.net These methods allow for the investigation of transition states, reaction energy profiles, and the electronic structure of intermediates that may be too transient to observe experimentally. nih.govresearchgate.net

For a reaction like the Reformatsky synthesis of this compound, DFT calculations can model the geometry of the six-membered chair-like transition state, confirming its structure and calculating the activation energy for the C-C bond formation step. nrochemistry.com

In the context of asymmetric catalysis, computational studies are invaluable for understanding the origins of stereoselectivity. By modeling the transition states for the formation of both possible enantiomers, researchers can calculate the energy difference between them. A lower activation energy for one pathway explains why one enantiomer is formed preferentially. nih.gov These models can pinpoint the specific non-covalent interactions, such as hydrogen bonds or steric clashes, between the substrate and the chiral catalyst that govern the stereochemical outcome. researchgate.net

Furthermore, DFT can be used to predict vibrational spectra (IR and Raman). researchgate.net By comparing calculated spectra with experimental data, the structures of proposed intermediates can be confirmed. researchgate.netresearchgate.net Natural Bond Orbital (NBO) analysis can also be performed to investigate charge distribution and bonding interactions within the reacting molecules. researchgate.net

Computational approaches offer a detailed, step-by-step view of the chemical transformation, partitioning the reaction path into distinct phases such as reactant preparation, transition state passage, and product formation. smu.edu This level of detail is critical for rationally designing more efficient and selective catalysts and reaction conditions.

Analytical Techniques for Characterization and Quantification

Chromatographic Methods

Chromatographic techniques are essential for separating Ethyl 3-(hydroxymethyl)hexanoate from complex mixtures and quantifying its presence. Both gas and liquid chromatography methods are employed, each offering distinct advantages for the analysis of this semi-volatile, chiral ester.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the compound is vaporized and separated from other components in a gaseous mobile phase based on its boiling point and affinity for a stationary phase within a capillary column. Following separation, the compound is fragmented and detected by a mass spectrometer, which provides a unique mass spectrum that acts as a chemical fingerprint, allowing for definitive identification.

The mass spectrum of this compound (also known as Ethyl 3-hydroxyhexanoate) is characterized by specific mass-to-charge (m/z) ratios of the fragment ions. This data is critical for confirming the compound's identity in a sample. nih.govnist.gov

Table 1: Key Mass Spectrometry Data for Ethyl 3-hydroxyhexanoate (B1247844)

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₆O₃ |

| Molecular Weight | 160.21 g/mol |

| CAS Number | 2305-25-1 |

Data sourced from PubChem and NIST. nih.govnist.gov

Sample preparation is a critical step before GC-MS analysis to isolate the target analyte from the sample matrix.

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is particularly well-suited for the extraction of volatile and semi-volatile compounds from liquid or solid samples. In this method, a fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile analytes, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently retracted and inserted into the hot injector of a gas chromatograph, where the analytes are desorbed for analysis.

The selection of the fiber coating is crucial for efficient extraction and depends on the polarity and volatility of the analyte. For fatty acid ethyl esters, which are structurally related to this compound, divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fibers are often effective. Key parameters such as incubation temperature and time, as well as extraction time, must be optimized to achieve equilibrium between the sample, headspace, and fiber coating, ensuring maximum sensitivity and reproducibility.

Liquid-Liquid Extraction (LLE) is a conventional and robust method for sample preparation. It involves the partitioning of a compound between two immiscible liquid phases. For the analysis of esters in aqueous samples like beverages, an organic solvent (e.g., a mixture of hexane and diethyl ether) is used to extract the compounds from the aqueous phase. The organic layer, now containing the analyte, is then separated, concentrated, and injected into the GC-MS system. LLE is advantageous for its ability to extract a broad range of compounds and can be scaled for preparative purposes. However, it is more solvent- and labor-intensive compared to techniques like SPME.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are versatile techniques for the separation and quantification of compounds that may not be suitable for GC analysis due to low volatility or thermal instability. For a compound like this compound, a reversed-phase HPLC method is typically employed.

In a common setup, a C18 column is used as the stationary phase, which is nonpolar. The mobile phase would consist of a polar solvent mixture, such as acetonitrile and water or methanol (B129727) and water, often with a small amount of acid (like formic acid) to improve peak shape. The compound is separated based on its hydrophobicity, and detection is commonly achieved using a UV detector or a mass spectrometer (LC-MS). UPLC systems utilize smaller particle sizes in the column (typically under 2 µm), which allows for higher resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC. While specific validated HPLC/UPLC methods for this compound are not detailed in readily available literature, methods for other hydroxy fatty acid esters often use such reversed-phase systems. theses.cz The validation of any HPLC method involves assessing parameters like linearity, precision, accuracy, specificity, and the limits of detection (LOD) and quantification (LOQ) to ensure the data is reliable. youtube.comchromatographyonline.comresearchgate.net

Chiral Chromatography for Enantiomeric Purity Assessment

This compound contains a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as two non-superimposable mirror images called enantiomers (R- and S-enantiomers). As enantiomers often exhibit different biological activities, it is crucial to be able to separate and quantify them. Chiral chromatography is the primary technique used for this purpose.

This separation is achieved by using a chiral stationary phase (CSP) in either a GC or HPLC system. The CSP is designed to interact differently with each enantiomer, leading to different retention times and thus their separation. For example, CSPs based on derivatized cyclodextrins are commonly used in both GC and HPLC for the resolution of enantiomers. gcms.czsigmaaldrich.com A chiral HPLC method developed for a similar compound, ethyl 3,5-dihydroxy-6-benzyloxy hexanoate (B1226103), successfully resolved its stereoisomers using a chiral column with a gradient elution, demonstrating the feasibility of this approach for assessing the enantiomeric purity of such intermediates. nih.gov

Spectroscopic Methods

Spectroscopic methods are indispensable for the structural elucidation of this compound. These techniques provide detailed information about the compound's molecular structure, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the precise structure of a molecule.

¹H NMR (Proton NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the protons of the ethyl group, the propyl chain, the methylene group adjacent to the carbonyl, the methine proton attached to the hydroxyl-bearing carbon, and the hydroxyl proton itself.

¹³C NMR provides information on the different carbon atoms in the molecule. Key signals would correspond to the carbonyl carbon of the ester, the carbon attached to the hydroxyl group, the carbons of the ethyl group, and the carbons of the hexanoate chain. Predicted NMR spectra are available in chemical databases, and experimental data has been referenced. hmdb.caguidechem.comchemicalbook.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands. nih.gov

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Wavenumber Range (cm⁻¹) | Description of Vibration |

|---|---|---|

| O-H (Alcohol) | 3600 - 3200 | Broad stretching vibration |

| C-H (Alkane) | 3000 - 2850 | Stretching vibrations |

| C=O (Ester) | 1750 - 1735 | Strong, sharp stretching vibration |

| C-O (Ester/Alcohol) | 1300 - 1000 | Stretching vibrations |

This table represents typical ranges for the specified functional groups.

An analysis of the IR spectrum for a similar compound, ethyl (S)-3-hydroxybutanoate, shows a prominent broad peak for the O-H group around 3500 cm⁻¹ and a sharp, strong peak for the ester C=O group around 1730 cm⁻¹, which is consistent with the expected spectrum for a hydroxy ester. chegg.com

Mass Spectrometry (MS) , as discussed under GC-MS, provides information on the molecular weight and fragmentation pattern of the compound, which is crucial for both identification and structural confirmation. nist.gov

Sample Preparation and Extraction Methodologies for Analytical Research

The selection of an appropriate sample preparation and extraction technique is critical for the accurate analysis of this compound, as it ensures the analyte is isolated from interfering matrix components and concentrated to a level suitable for detection. bldpharm.comrsc.org

Solid-Phase Microextraction (SPME) SPME is a solvent-free, versatile, and sensitive sample preparation technique well-suited for volatile and semi-volatile compounds like esters. hmdb.ca Headspace SPME (HS-SPME) is particularly useful for extracting analytes from solid or liquid samples without direct immersion of the fiber.

The HS-SPME procedure involves:

Placing the sample in a sealed vial and allowing the analytes to equilibrate between the sample and the headspace (the gas phase above the sample).

Exposing a fused silica (B1680970) fiber coated with a specific stationary phase to the headspace. The analytes adsorb onto the fiber coating.

Retracting the fiber and inserting it directly into the heated injection port of a gas chromatograph (GC).

The high temperature desorbs the analytes from the fiber onto the GC column for separation and subsequent analysis, typically by mass spectrometry (MS).

This method is highly effective for analyzing flavor and fragrance compounds in food, beverages, and environmental samples.

Dispersive Liquid-Liquid Microextraction (DLLME) DLLME is a rapid and efficient microextraction method used for extracting and pre-concentrating organic compounds from aqueous samples. It is based on a ternary solvent system where a mixture of an extraction solvent (a water-immiscible organic solvent) and a disperser solvent (miscible with both water and the extraction solvent) is rapidly injected into the aqueous sample.

The key steps of DLLME are:

A mixture containing a small volume of a high-density extraction solvent (e.g., tetrachloroethylene) and a disperser solvent (e.g., acetone) is prepared.

This mixture is rapidly injected into the aqueous sample, forming a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the sample. This high surface area facilitates the rapid transfer of the analyte from the aqueous phase to the extraction solvent.

The mixture is centrifuged to break the emulsion and sediment the dense, analyte-rich extraction solvent at the bottom of a conical tube.

The sedimented phase is collected with a microsyringe and injected into an analytical instrument like a GC-MS for quantification.

DLLME offers high recovery and enrichment factors with minimal solvent consumption, making it an environmentally friendly choice for analyzing trace organic compounds in water.

Advanced Research Applications and Future Directions

Development of Novel and Sustainable Synthetic Routes

The pursuit of novel and sustainable synthetic routes to chiral molecules like ethyl 3-(hydroxymethyl)hexanoate is driven by the principles of green chemistry. Research efforts are geared towards minimizing waste, reducing energy consumption, and using less hazardous substances. A key strategy involves the use of biocatalysis, which employs enzymes or whole-cell systems to perform chemical transformations under mild, aqueous conditions. For instance, the enzymatic synthesis of related esters, such as ethyl hexanoate (B1226103), has been optimized in solvent-free systems, demonstrating a viable green alternative to traditional chemical synthesis. researchgate.net Such biocatalytic approaches, including the use of immobilized lipases, are being explored to enhance efficiency and enable catalyst reuse. mdpi.com

Another sustainable approach involves the chemoenzymatic synthesis, which combines the strengths of both chemical and biological catalysis. For example, a key precursor, (R)-4-propyldihydrofuran-2(3H)-one, can be synthesized via routes that incorporate biocatalytic steps, such as resolutions catalyzed by enzymes from Bacillus subtilis or lipases from Pseudomonas fluorescens. core.ac.uk These methods provide high enantiomeric purity while adhering to more environmentally benign principles. Future developments will likely focus on creating continuous flow processes and utilizing enzymes from genetically engineered microorganisms to further improve yield, selectivity, and sustainability.

Exploration of New Biocatalysts and Biotransformations for Stereoselective Production

The stereoselective production of specific enantiomers of this compound is crucial for its application in pharmaceuticals, where often only one enantiomer is biologically active. Biocatalysis is the leading technology for achieving high stereoselectivity. smolecule.com Researchers are actively screening for and engineering new biocatalysts with enhanced activity and selectivity.

Hydrolytic enzymes, such as lipases, esterases, and proteases, are widely used for the kinetic resolution of racemic esters. acsgcipr.org These enzymes selectively hydrolyze one enantiomer of the ester, leaving the other unreacted and thus allowing for the separation of both enantiomers. nih.govresearchgate.net For example, Pseudomonas fluorescens lipase (B570770) has been successfully used in the transesterification of a related 2-substituted primary alcohol, a key step in preparing an optically pure precursor for the drug Brivaracetam. core.ac.uk Similarly, whole-cell biocatalysts, including various species of Rhodococcus and baker's yeast (Saccharomyces cerevisiae), are employed for the enantioselective hydrolysis or reduction of related substrates. researchgate.netresearchgate.net The use of photobiocatalysts, such as cyanobacteria (Nostoc, Leptolyngbya, Synechococcus), for enantioselective ester hydrolysis represents a novel frontier, harnessing light to drive highly selective transformations. nih.gov

Future research is directed at discovering enzymes from novel sources (extremophiles, unculturable microorganisms) and using protein engineering and directed evolution to tailor enzymes for specific substrates like this compound, aiming for near-perfect enantioselectivity and high conversion rates.

Table 1: Examples of Biocatalysts in Stereoselective Synthesis

| Biocatalyst Type | Organism/Enzyme | Reaction Type | Substrate/Product Class | Ref. |

|---|---|---|---|---|

| Lipase | Pseudomonas fluorescens lipase | Transesterification | Chiral primary alcohols | core.ac.uk |

| Esterase | Bacillus subtilis esterase | Enantioselective hydrolysis | Chiral esters (e.g., arylpropionates) | researchgate.net |

| Whole Cells | Rhodococcus ruber | Enantioselective hydrolysis | Terpene acetates | researchgate.net |

| Whole Cells | Saccharomyces cerevisiae (Baker's Yeast) | Asymmetric reduction | β-keto esters | researchgate.netnih.gov |

| Nitrilase | Grilamella burkholderia (mutant) | Enantioselective hydrolysis | Dinitriles | epo.org |

Mechanistic Insights into Stereoselective Processes for Enhanced Control

A deeper understanding of the mechanisms governing stereoselectivity is essential for designing more efficient and controllable synthetic processes. In enzyme-catalyzed reactions, stereoselectivity arises from the specific three-dimensional structure of the enzyme's active site. acsgcipr.org For hydrolases like lipases and esterases, the reaction typically proceeds through the formation of a covalent acyl-enzyme intermediate with a key amino acid residue, often serine. The precise fit of one enantiomer over the other into the active site determines which one reacts faster, leading to kinetic resolution. acsgcipr.org

For reductions catalyzed by organisms like baker's yeast, which contains multiple oxidoreductase enzymes, the stereochemical outcome can be complex and often results in a mixture of stereoisomers. nih.gov The stereoselectivity is influenced by the steric bulk of the substituents around the carbonyl group. researchgate.net Researchers are using recombinant DNA techniques to create engineered yeast strains that either overexpress a specific reductase with desired stereoselectivity or knock out competing enzymes. nih.govacs.org This genetic engineering approach has significantly improved the stereochemical purity of the resulting chiral β-hydroxy esters. researchgate.net Structure-guided evolution of ketoreductases, informed by crystal structures and molecular dynamics simulations, has provided atomic-level insights into the basis of stereoselectivity, enabling the design of mutant enzymes with dramatically improved performance for reducing bulky keto esters. rsc.org

Application as a Precursor in Complex Molecule Synthesis

The chiral nature of this compound makes it a valuable chiral building block for the synthesis of more complex, high-value molecules, particularly pharmaceuticals. guidechem.comnih.gov

The most prominent application of derivatives of this compound is in the synthesis of Brivaracetam , a third-generation antiepileptic drug. chemicalbook.com The key chiral intermediate for Brivaracetam is (R)-4-propyldihydrofuran-2(3H)-one. smolecule.comguidechem.comchemicalbook.com This lactone is readily synthesized from (R)-3-(hydroxymethyl)hexanoic acid, which can be obtained by the hydrolysis of (R)-ethyl 3-(hydroxymethyl)hexanoate. nih.gov The synthesis involves the cyclization of the hydroxymethyl hexanoic acid. nih.gov Alternatively, the lactone can be opened to form intermediates like (R)-ethyl 3-(bromomethyl)hexanoate, which is then reacted with (S)-2-aminobutanamide to construct the final drug molecule. chemicalbook.com Several patents detail synthetic routes starting from (R)-3-protected hydroxymethyl-hexanoic acid or (R)-4-propyl-dihydrofuran-2(3H)-one to produce Brivaracetam. chemicalbook.comgoogle.com

While not a direct precursor, the structural motif of this compound is relevant to the synthesis of statins . For example, (R)-ethyl-3-hydroxyglutarate, a structurally similar chiral building block, is used as a precursor for the synthesis of the side chain of Rosuvastatin, a widely prescribed cholesterol-lowering drug. chemicalbook.com This highlights the utility of such chiral β-hydroxy esters in synthesizing complex pharmaceutical agents.

The use of this compound as a precursor for developing new chiral ligands and catalysts is a potential but currently underexplored area of research. Chiral ligands are essential components of many modern asymmetric catalysts used in the pharmaceutical and fine chemical industries. nih.gov The di-functional nature of this compound could, in principle, be exploited to synthesize novel phosphine, amine, or alcohol-based ligands. Its stereocenter could induce asymmetry in metal-catalyzed reactions. While many syntheses utilize chiral catalysts to produce this building block, its application in the creation of new catalysts remains a future research direction.

Development of Advanced Analytical Methodologies for Trace Analysis and Isomer Separation

The development of advanced analytical methods is critical for quality control, process monitoring, and trace analysis of this compound and its isomers. Given its use in pharmaceutical synthesis, methods that can accurately quantify enantiomeric excess (e.e.) are paramount.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a primary technique for separating enantiomers. jiangnan.edu.cnresearchgate.net Polysaccharide-based CSPs are common, but research into novel materials like covalent-organic frameworks (COFs) aims to improve separation performance. jiangnan.edu.cn An alternative HPLC method involves derivatizing the racemic alcohol with a chiral auxiliary, such as MαNP acid or camphorsultam-based reagents, to form diastereomers. nih.govtcichemicals.com These diastereomeric esters can then be separated on a standard, non-chiral silica (B1680970) gel column, which is often more cost-effective. nih.gov

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another powerful tool for analysis, particularly for volatile esters. For chiral separations, a chiral GC column is required. Other advanced techniques for chiral analysis include Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE), which offer high efficiency and fast analysis times. researchgate.net The coupling of these separation techniques with mass spectrometry provides the high sensitivity needed for trace analysis and impurity profiling. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| (R)-2-propylsuccinic acid 4-tert-butyl ester |

| (R)-3-(acetoxymethyl)hexanoic Acid |

| (R)-3-(aminomethyl) hexanoic acid |

| (R)-3-(bromomethyl)hexanoic acid |

| (R)-3-(chloromethyl)-hexanoyl chloride |

| (R)-3-(chloromethyl-hexanoic acid- [ (S) -1-carbamoyl-propyl ] -amide |

| (R)-3-(cyanohexanoic acid |

| (R)-3-(hydroxymethyl)hexanoic acid |

| (R)-3-(iodomethyl)hexanoic acid |

| (R)-3-aminomethyl-hexanoic acid |

| (R)-4-propyl-dihydrofuran-2-one |

| (R)-4-propyldihydrofuran-2(3H)-one |

| (R)-ethyl 3-(bromomethyl)hexanoate |

| (R)-ethyl-3-hydroxyglutarate |

| (S)-2-aminobutanamide |

| (S)-BINAP |

| 1,1,1-tris(hydroxymethyl)propane |

| 2-ethylhexanol |

| 2-methylhexanoic acid |

| 3-cyanohexanenitrile |

| 3-ethoxy-3-oxopropanoic acid |

| 3-ethyl-3-(hydroxymethyl)oxetane |

| Brivaracetam |

| Butyraldehyde |

| Dimethyl malonate |

| This compound |

| Ethyl 3-cyclohexene-1-carboxylate |

| Ethyl 3-nitromethylhexanoate |

| Ethyl 4-cyano-3-hydroxybutyate |

| Ethyl benzoyl acetate |

| Ethyl cyanoacetate |

| Ethyl hexanoate |

| n-butyraldehyde |

| Rosuvastatin |

| Thionyl chloride |

Q & A

(Basic) What are the established methods for synthesizing Ethyl 3-(hydroxymethyl)hexanoate, and how can reaction conditions be optimized for yield?

Answer: this compound is synthesized via acid-catalyzed esterification of 3-(hydroxymethyl)hexanoic acid with ethanol. Sulfuric acid or p-toluenesulfonic acid (0.5–2% w/w) are common catalysts. The reaction is typically conducted under reflux (70–90°C) for 6–12 hours, with continuous removal of water (e.g., Dean-Stark trap) to shift equilibrium toward ester formation. Yield optimization involves:

- Catalyst screening : Protonic acids vs. solid acid catalysts (e.g., Amberlyst-15) to reduce side reactions .

- Solvent-free systems : Minimizing solvent use improves atom economy and simplifies purification.

- Continuous flow reactors : Enhanced mass transfer and temperature control can increase yield by 15–20% compared to batch processes .

(Basic) Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

Answer:

- GC-MS : Ideal for volatile esters; quantifies purity and identifies byproducts (e.g., unreacted acid or transesterification products). Column: DB-5MS (30 m × 0.25 mm); split ratio 1:50 .

- NMR : ¹H NMR confirms the hydroxymethyl group (-CH2OH) at δ 3.6–3.8 ppm (triplet) and ester carbonyl at δ 4.1–4.3 ppm (quartet). ¹³C NMR resolves branching at C3 .

- FTIR : Key peaks include O-H stretch (3400–3600 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) .

(Advanced) How can researchers model the diffusion kinetics of this compound in heterogeneous matrices to predict release profiles?

Answer:

- Mass transfer modeling : Use Fick’s second law with partition (K) and diffusion (D) coefficients. For carrageenan matrices, K is determined via headspace analysis, while D is derived from release kinetics under controlled humidity/temperature .

- Convective vs. diffusive regimes : Convective models (e.g., stirred solutions) underestimate release in structured matrices by 20–30% compared to diffusive models .

- Matrix effects : Hydrophobic interactions between the hydroxymethyl group and polymer chains can reduce D by 15% in lipid-rich systems .

(Advanced) What experimental approaches address discrepancies in the reported enzymatic hydrolysis rates of this compound across studies?

Answer: Contradictions arise from variable enzyme sources (e.g., lipase vs. esterase) and assay conditions. Mitigation strategies include:

- Standardized protocols : Use recombinantly expressed enzymes (e.g., Candida antarctica lipase B) and fixed pH (7.4)/temperature (37°C) .

- Kinetic assays : Stopped-flow spectroscopy monitors hydrolysis in real-time; Michaelis-Menten parameters (Km, Vmax) resolve substrate specificity .

- Competitive inhibition studies : Co-incubate with ethyl hexanoate to test if the hydroxymethyl group alters binding affinity .

(Advanced) How does the hydroxymethyl group in this compound influence its reactivity in nucleophilic substitution reactions compared to other esters?

Answer: The hydroxymethyl group (-CH2OH) enhances reactivity via hydrogen bonding with nucleophiles (e.g., amines, thiols):

- SN2 mechanisms : Steric hindrance at C3 reduces reaction rates by 40% compared to linear esters (e.g., ethyl hexanoate). DFT calculations show a 1.8 kcal/mol higher activation barrier .

- Hydrogen-bond-directed substitution : The hydroxyl group stabilizes transition states in SN1 pathways, favoring β-substitution products (e.g., 3-thiomethyl derivatives) .

- Comparative studies : Kinetic isotope effects (KIE) using deuterated hydroxymethyl groups confirm H-bonding’s role in regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.